molecular formula C10H6F2N2O2 B1415140 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1152533-85-1

1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B1415140
CAS No.: 1152533-85-1
M. Wt: 224.16 g/mol
InChI Key: LEWKRIWZTYUQFH-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-1H-pyrazole-3-carboxylic acid is an organic compound characterized by the presence of a pyrazole ring substituted with a 2,4-difluorophenyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, the diketone precursor is often 1-(2,4-difluorophenyl)-1,3-diketone.

    Carboxylation: The pyrazole intermediate is then subjected to carboxylation using carbon dioxide under basic conditions to introduce the carboxylic acid group at the 3-position of the pyrazole ring.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Difluorophenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while substitution reactions can produce various substituted phenyl-pyrazole compounds.

Scientific Research Applications

1-(2,4-Difluorophenyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved are often studied using techniques like molecular docking and biochemical assays to understand its mode of action at the molecular level.

Comparison with Similar Compounds

    1-(2,4-Difluorophenyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at the 5-position.

    1-(2,4-Difluorophenyl)-1H-pyrazole-4-carboxylic acid: Another isomer with the carboxylic acid group at the 4-position.

Uniqueness: 1-(2,4-Difluorophenyl)-1H-pyrazole-3-carboxylic acid is unique due to the specific positioning of the carboxylic acid group, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior, making it a distinct compound for various applications.

Properties

IUPAC Name

1-(2,4-difluorophenyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2O2/c11-6-1-2-9(7(12)5-6)14-4-3-8(13-14)10(15)16/h1-5H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWKRIWZTYUQFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)N2C=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152533-85-1
Record name 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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